3-Quinuclidyl cyclopentyl(4-methyl-1-butynyl)glycolate
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Overview
Description
3-Quinuclidyl cyclopentyl(4-methyl-1-butynyl)glycolate is a complex organic compound that features a quinuclidine moiety, a cyclopentyl group, and a butynyl glycolate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidyl cyclopentyl(4-methyl-1-butynyl)glycolate typically involves multiple steps. One common method includes the reaction of 3-quinuclidinol with cyclopentyl(4-methyl-1-butynyl)glycolate under specific conditions. The reaction is usually carried out in an organic solvent such as n-heptane, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
3-Quinuclidyl cyclopentyl(4-methyl-1-butynyl)glycolate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
3-Quinuclidyl cyclopentyl(4-methyl-1-butynyl)glycolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Quinuclidyl cyclopentyl(4-methyl-1-butynyl)glycolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cyclopentolate: An anticholinergic used to cause mydriasis and cycloplegia.
Quinuclidine derivatives: Various compounds with similar quinuclidine moieties used in medicinal chemistry.
Uniqueness
3-Quinuclidyl cyclopentyl(4-methyl-1-butynyl)glycolate is unique due to its combination of a quinuclidine moiety, a cyclopentyl group, and a butynyl glycolate ester. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
92955-93-6 |
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Molecular Formula |
C19H29NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxy-5-methylhex-3-ynoate |
InChI |
InChI=1S/C19H29NO3/c1-14(2)7-10-19(22,16-5-3-4-6-16)18(21)23-17-13-20-11-8-15(17)9-12-20/h14-17,22H,3-6,8-9,11-13H2,1-2H3 |
InChI Key |
SHGDTNOZKWOXTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C#CC(C1CCCC1)(C(=O)OC2CN3CCC2CC3)O |
Origin of Product |
United States |
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